2-methylpropyl N-(4-iodophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

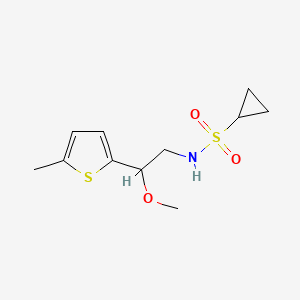

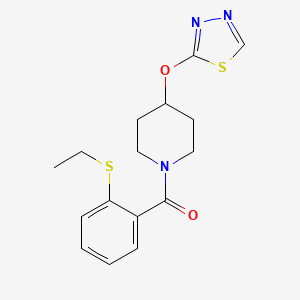

2-Methylpropyl N-(4-iodophenyl)carbamate, also known as iodopropamide or Telepaque, is a contrast agent used in X-ray imaging. The molecule contains a total of 29 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate .

Synthesis Analysis

Carbamates, such as this compound, are integral parts of many approved therapeutic agents. They are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .Molecular Structure Analysis

The molecular formula of this compound is C11H14INO2. The molecule contains a total of 29 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate .Chemical Reactions Analysis

Carbamates, such as this compound, are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They are able to modulate inter- and intramolecular interactions with the target enzymes or receptors .Physical And Chemical Properties Analysis

Carbamates, such as this compound, display very good chemical and proteolytic stabilities . The presence of a C=O dipole allows carbamates to act as H-bond acceptors, whereas the N-C dipole allows them to act as H-bond donors, but to a lesser extent .Scientific Research Applications

Aryne Precursor Development

Ganta and Snowden (2007) conducted a study on the preparation of 2-iodophenyl triflates, revealing 2-iodo-3-methoxyphenyl triflate as effective in nonpolar solvents. This research included the systematic preparation of various 2-iodophenyl triflates, highlighting the potential use of related compounds like 2-methylpropyl N-(4-iodophenyl)carbamate in developing arynes, essential in synthetic chemistry (Ganta & Snowden, 2007).

Analytical Chemistry: Detection of Carbamates

Krause (1979) developed a high-performance liquid chromatographic (HPLC) technique for detecting carbamates, including structures similar to this compound. This method could identify carbamates at nanogram levels, showing its application in analytical chemistry for detecting such compounds (Krause, 1979).

Enzyme Inhibition Studies

Fourneron et al. (1991) explored the inhibition of bile-salt-dependent lipase by various synthetic carbamates, providing insight into the possible biochemical interactions and enzyme inhibition characteristics of compounds like this compound (Fourneron et al., 1991).

Photolabile Alcohol Protecting Groups

Loudwig and Goeldner (2001) identified N-Methyl-N-(o-nitrophenyl)carbamates as effective photoremovable alcohol protecting groups. Similar structures, like this compound, might be utilized in similar contexts for protecting sensitive chemical groups in complex synthetic processes (Loudwig & Goeldner, 2001).

Molecular Modeling in Drug Development

Sterling et al. (2002) synthesized carbamate derivatives of N-propargylaminoindans and N-propargylphenethylamines, incorporating carbamoyl and propargylamine pharmacophores. They highlighted the importance of molecular modeling in understanding the interactions of similar compounds, suggesting a role for this compound in drug development (Sterling et al., 2002).

Mechanism of Action

Carbamates, including 2-methylpropyl N-(4-iodophenyl)carbamate, cause carbamylation of acetylcholinesterase at neuronal synapses and neuromuscular junctions . While they possess a similar mechanism of action to the irreversible phosphorylation of acetylcholinesterase by organophosphates, carbamates bind to acetylcholinesterase reversibly .

properties

IUPAC Name |

2-methylpropyl N-(4-iodophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2/c1-8(2)7-15-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWPBDDUDIYSEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)NC1=CC=C(C=C1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2419026.png)

![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-oxo-1H-quinoline-4-carboxylate](/img/structure/B2419027.png)

![8-{4-[(2,5-Dimethylphenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2419034.png)

![7-(4-isobutyrylpiperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2419037.png)